molecular formula C18H17NO2 B117097 Clausine D CAS No. 142846-95-5

Clausine D

Cat. No. B117097
M. Wt: 279.3 g/mol
InChI Key: PNBKXALRNLUCJB-UHFFFAOYSA-N
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Description

Clausine D is a natural product found in Clausena lansium and Clausena excavata . It is a 4-prenylcarbazole alkaloid .


Synthesis Analysis

The total synthesis of Clausine D involves a Diels−Alder reaction between an imine quinone and cyclic diene, allowing for the subsequent construction of the carbazole core in a regiospecific manner . The stereochemistry of the natural products is also discussed .


Molecular Structure Analysis

Clausine D has a molecular formula of C18H17NO2 . It contains a total of 40 bonds; 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyrrole .


Chemical Reactions Analysis

The key step in the synthesis of Clausine D involves a Diels−Alder reaction between an imine quinone and cyclic diene . This allows for the subsequent construction of the carbazole core in a regiospecific manner .


Physical And Chemical Properties Analysis

Clausine D has a molecular weight of 279.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .

Scientific Research Applications

Antiproliferative Properties in Cancer Treatment

Research indicates that certain compounds structurally related to Clausine D, like Clausine B, have demonstrated significant antiproliferative activities against various human cancer cell lines. Clausine B was specifically investigated for its effects against several types of cancer including hepatic, hormone-dependent breast, non-hormone-dependent breast, cervical, and ovarian cancer. The study found that Clausine B was particularly active, with IC(50) values less than 30 μg/mL against four of the cancer cell lines tested, suggesting its potential as a therapeutic agent in cancer treatment (Wan Nor I’zzah Wan Mohd Zain et al., 2009).

Synthesis in Biochemistry

A study on the synthesis of carbazoles, which are chemically related to Clausine D, demonstrated the use of visible light and water as co-solvent to efficiently synthesize various functionalized bioactive natural alkaloids, including Clausine C and Clausine L, under mild conditions. This innovation in synthetic methodology underlines the potential of Clausine D and its derivatives for various biochemical applications (L. Yang et al., 2018).

Anti-Plasmodial Activity

Extracts from Clausena harmandiana, containing compounds structurally similar to Clausine D, were explored for their anti-plasmodial activity against Plasmodium falciparum. The study revealed that most of the tested compounds exhibited notable anti-plasmodial activity, highlighting the potential medicinal applications of Clausine D in treating malaria or similar parasitic infections (C. Yenjai et al., 2000).

Future Directions

While specific future directions for Clausine D research are not available from the search results, Clausine D and related compounds have been the subject of ongoing research due to their bioactive properties . Further studies could focus on exploring its potential therapeutic applications and refining its synthesis process.

properties

IUPAC Name

1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBKXALRNLUCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162200
Record name Clausine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clausine D

CAS RN

142846-95-5
Record name Clausine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clausine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
CC Wu, FN Ko, TS Wu, CM Teng - Biochimica et Biophysica Acta (BBA) …, 1994 - Elsevier
… Thus, the antiplatelet action of clausine-D may be due to inhibition of formation of TxA e. We excluded the possibility that clausine-D had an effect on antagonism of the TxA 2 receptor, …
Number of citations: 29 www.sciencedirect.com
TS WU, SC HUANG - Chemical and pharmaceutical bulletin, 1992 - jstage.jst.go.jp
… We now describe the structural elucidation of two new 4prenylcarbazole alkaloids: clausine-D (1) and clausine-F (3), which were isolated from the stem bark of Clausena …
Number of citations: 39 www.jstage.jst.go.jp
HY Jiang, WJ Zhang, CX You, K Yang, L Fan… - Phytochemistry …, 2014 - Elsevier
… -9H-carbazole-3-carboxylic acid (1) and 9-[3-methyl-4-(4-methyl-5-oxo-tetrapydro-furan-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one (5) along with four known compounds clausine D (…
Number of citations: 16 www.sciencedirect.com
W Maneerat, W Phakhodee, T Ritthiwigrom… - Fitoterapia, 2012 - Elsevier
Three new carbazole alkaloids, harmandianamines AC (1–3), together with fifteen known compounds (4–18) were isolated from the twigs of Clausena harmandiana. The structures …
Number of citations: 57 www.sciencedirect.com
L Huang, F Zhe-Ling, W Yi-Tao, LIN Li-Gen - Chinese journal of natural …, 2017 - Elsevier
… , 6-methoxy9H-carbazole-3-carboxylic acid (5) exhibits moderate cytotoxicity against MCF-7, H1299 and SMMC-7721 tumor cell lines; and O-demethylmurrayanine (8) and clausine D (…
Number of citations: 79 www.sciencedirect.com
QU Ain, H Khan, MS Mubarak, A Pervaiz - Frontiers in Pharmacology, 2016 - frontiersin.org
… In addition, clausine-D, isolated from Clausena excavate, displayed antiplatelet effect by inhibition of thromboxane A2 formation. Higher concentration of clausine-D (150 μM) produced …
Number of citations: 83 www.frontiersin.org
IA Arbab, AB Abdul, M Aspollah… - Journal of Medicinal …, 2011 - academicjournals.org
… Clausine-D that was isolated from C. excavata exhibited an antiplatelet effect, which was mediated by inhibition of thromboxine A2 formation. A higher concentration of …
Number of citations: 54 academicjournals.org
NV Quan, TD Xuan, LH Anh, HD Tran - Molecules, 2019 - mdpi.com
Clausena indica fruits are routinely used for the culinary purpose as natural spices, whereas leaves and roots are folk medicine with various health benefits in southern China, South …
Number of citations: 13 www.mdpi.com
TS Wu, SC Huang, PL Wu, CM Teng - Phytochemistry, 1996 - Elsevier
Five new carbazole alkaloids, clausines B, E, H, I and K, as well as 22 known compounds, were isolated from the stem bark of Clausena excavata. The structures were established from …
Number of citations: 134 www.sciencedirect.com
TH Peh, GK Lim, YH Taufiq-Yap, GCL Ee, M Rahman… - Can. Chem. Trans, 2013 - Citeseer
… The 1H-NMR spectrum of (1) showed a similar signal pattern to that of Clausine-D [13], except for the absence of a hydroxyl signal at δ 8.89. The presence of a 3,3-dimethylallyl group in …
Number of citations: 14 citeseerx.ist.psu.edu

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